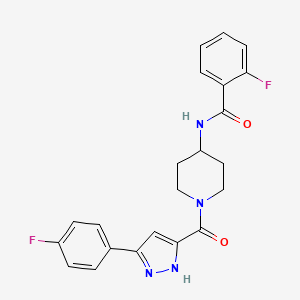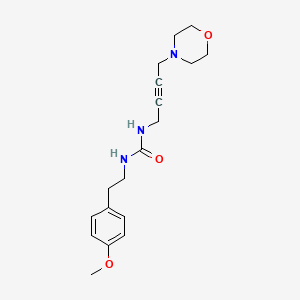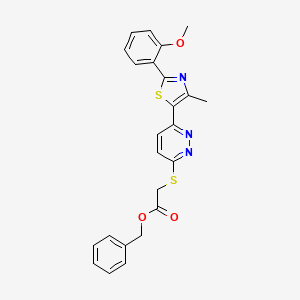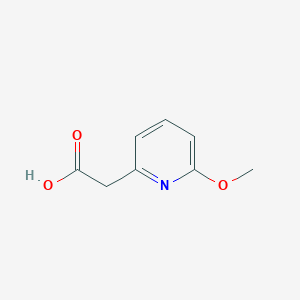
ethyl 2-methyl-5-(2-((4-methylbenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrole ring, the introduction of the phenyl and benzyl groups, and the formation of the ester and amide groups. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the attached phenyl and benzyl groups. The ester and amide functional groups would also play a significant role in the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the aromatic rings and the ester and amide groups. For example, the pyrrole ring might undergo electrophilic aromatic substitution, while the ester could be subject to hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and amide groups might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to ethyl 2-methyl-5-(2-((4-methylbenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate often focuses on their synthesis and structural characterization. For example, studies have detailed the synthesis of various pyrrole derivatives, emphasizing the importance of stereochemistry and the creation of compounds with potential antibacterial properties (Schroeder et al., 1992). These synthetic routes typically involve complex reactions, highlighting the versatility of pyrrole derivatives in chemical synthesis and their potential as intermediates in pharmaceutical development.
Pharmaceutical and Biomedical Applications
Compounds with a pyrrole backbone, akin to the molecule of interest, are often explored for their pharmaceutical and biomedical applications. For instance, derivatives of pyrrole have been investigated for their antimalarial activities, showcasing the potential of these compounds in addressing global health challenges (Ningsanont et al., 2003). This research underscores the importance of pyrrole derivatives in medicinal chemistry, where modifications to the core structure can lead to significant biological activities.
Chemical Properties and Reactions
The chemical reactivity and properties of pyrrole derivatives, similar to the compound , are subjects of extensive study. Investigations into the reactions of these compounds, such as their annulation reactions or oxidation processes, contribute to a deeper understanding of their chemical behavior (Zhu et al., 2003; Cirrincione et al., 1987). These studies not only reveal the versatility of pyrrole derivatives in organic synthesis but also pave the way for designing novel compounds with enhanced properties.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-methyl-5-[2-[(4-methylphenyl)methylamino]-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-4-30-24(29)19-16(3)26-21(20(19)18-8-6-5-7-9-18)22(27)23(28)25-14-17-12-10-15(2)11-13-17/h5-13,26H,4,14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQHUACWSPGRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazole-4-carboxylate](/img/structure/B2426638.png)

![N-Ethyl-N-[2-oxo-2-(4-propan-2-yloxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2426640.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2426641.png)







![1-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2426656.png)
![3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2426657.png)
